4-(4-Propylphenyl)thian-4-ol
Description
4-(4-Propylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound characterized by a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 4-propylphenyl group at the same carbon.
Properties
IUPAC Name |
4-(4-propylphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c1-2-3-12-4-6-13(7-5-12)14(15)8-10-16-11-9-14/h4-7,15H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZXJOHYKXYYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(4-Propylphenyl)thian-4-ol” involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of compound “4-(4-Propylphenyl)thian-4-ol” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: Compound “4-(4-Propylphenyl)thian-4-ol” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “4-(4-Propylphenyl)thian-4-ol” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of compound “4-(4-Propylphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 4-(4-Propylphenyl)thian-4-ol and its analogs based on available evidence:
Key Observations:
Structural Influence on Polarity and Reactivity: The hydroxyl group in 4-(4-Propylphenyl)thian-4-ol enhances hydrogen-bonding capacity, similar to 4-phenylphenol . However, the thiane ring introduces sulfur-mediated interactions (e.g., dipole-dipole, π-sulfur), which are absent in biphenyl analogs.
Lipophilicity and Solubility :
- The propyl chain in 4-(4-Propylphenyl)thian-4-ol likely increases hydrophobicity compared to unsubstituted thian-4-ol derivatives. This property is critical for membrane permeability in bioactive compounds.
Safety and Handling: Phenolic derivatives like 4-phenylphenol are classified as hazardous due to toxicity and environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
